5-Lipoxygenase (5-LOX) Inhibitory Activity: A Clear Negative Differentiator from Potent 5-LOX Inhibitors
In contrast to many phenylpyrrolidine derivatives that exhibit measurable 5-LOX inhibition, 4-cyclopentyloxy-1-pyrrolidin-2-ylbenzene demonstrates no significant inhibitory activity against 5-LOX at a concentration of 100 µM in rat basophilic leukemia-1 (RBL-1) cells [1]. This lack of activity contrasts sharply with established 5-LOX inhibitors such as NDGA (IC50 = 200 nM) and BAY X 1005 (IC50 = 220 nM) , providing a clear functional distinction that is critical for research applications where 5-LOX modulation is either undesirable or must be strictly controlled.
| Evidence Dimension | Inhibition of 5-lipoxygenase |
|---|---|
| Target Compound Data | NS (no significant activity) |
| Comparator Or Baseline | NDGA: IC50 = 200 nM; BAY X 1005: IC50 = 220 nM |
| Quantified Difference | Activity below detection limit vs. nanomolar potency |
| Conditions | Rat basophilic leukemia-1 (RBL-1) cell assay at 100 µM |
Why This Matters
This negative data defines the compound's target exclusion profile, enabling researchers to confidently employ it as a control or to avoid confounding 5-LOX-mediated pathways in complex biological systems.
- [1] ChEMBL. CHEMBL620010: Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM; NS = no significant activity. European Bioinformatics Institute. View Source
